3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-
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Overview
Description
4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of appropriate benzaldehyde derivatives with pyrazolidine-3,5-dione under acidic or basic conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolidinedione derivative known for its anti-inflammatory properties.
Feprazone: A pyrazolidinedione used as an analgesic and anti-inflammatory drug.
Uniqueness
4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione is unique due to its specific substitution pattern on the benzylidene ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
820238-68-4 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-[(2,3-dimethyl-4-propoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H18N2O3/c1-4-7-20-13-6-5-11(9(2)10(13)3)8-12-14(18)16-17-15(12)19/h5-6,8H,4,7H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
AURRNEHMLNOUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C |
Origin of Product |
United States |
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